6-Methoxypyridazine-4-carboxylic acid is a heterocyclic compound characterized by a pyridazine ring substituted with a methoxy group and a carboxylic acid group. Its chemical formula is C₆H₆N₂O₃, and it has a molecular weight of 154.12 g/mol. The compound features a methoxy group (-OCH₃) at the 6-position and a carboxylic acid (-COOH) at the 4-position of the pyridazine ring, which contributes to its chemical reactivity and biological properties .
6-Methoxypyridazine-4-carboxylic acid primarily participates in reactions typical of carboxylic acids, including:
Several synthesis methods exist for 6-Methoxypyridazine-4-carboxylic acid:
6-Methoxypyridazine-4-carboxylic acid has potential applications in:
Several compounds share structural similarities with 6-Methoxypyridazine-4-carboxylic acid. Here are some notable examples:
These compounds highlight the uniqueness of 6-Methoxypyridazine-4-carboxylic acid through its specific functional groups and structural arrangement, which can lead to distinct chemical behaviors and biological activities compared to its analogs.
The crystallographic investigation of 6-methoxypyridazine-4-carboxylic acid reveals fundamental structural insights that inform our understanding of its molecular behavior. While direct crystallographic data for this specific compound remains limited in the literature, extensive crystallographic studies of closely related pyridazine-4-carboxylic acid derivatives provide valuable structural frameworks for analysis [1] [2] [3].
Crystal Structure Framework
The parent compound pyridazine-4-carboxylic acid crystallizes in the orthorhombic crystal system with space group Pnma (No. 62), exhibiting unit cell parameters of a = 11.165(2) Å, b = 6.215(1) Å, and c = 7.413(2) Å, with Z = 4 and an R-factor of 0.0567 [1]. This crystallographic framework establishes the fundamental geometric parameters that influence the solid-state behavior of the methoxy-substituted derivative.
Molecular Geometry and Bond Parameters
The pyridazine ring system in 6-methoxypyridazine-4-carboxylic acid maintains essential planarity with root mean square deviations typically below 0.005 Å, consistent with aromatic character [2]. The carboxylate group exhibits a characteristic rotation from the mean plane of approximately 8.1°, optimizing intermolecular hydrogen bonding while maintaining conjugation with the aromatic system [2]. The methoxy substituent at the 6-position introduces electron-donating effects through resonance, significantly influencing the electronic distribution within the pyridazine framework [4] [5].
Conformational Preferences
Computational modeling studies of related methoxypyridazine derivatives suggest that the compound adopts preferential conformations that maximize resonance stabilization while minimizing steric hindrance [6] [7]. The methoxy group orientation relative to the pyridazine plane is governed by a balance between electronic conjugation and steric considerations, with dihedral angles typically ranging from 0° to 30° depending on the crystalline environment [8].
Intermolecular Interactions
Crystallographic analysis of analogous compounds reveals that 6-methoxypyridazine-4-carboxylic acid likely exhibits extensive hydrogen bonding networks in the solid state. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, while the pyridazine nitrogen atoms provide additional acceptor sites [2]. These interactions result in layered supramolecular structures held together by a combination of hydrogen bonds, π-π stacking interactions, and dipole-dipole forces [9] [10].
The electronic structure of 6-methoxypyridazine-4-carboxylic acid has been investigated through advanced computational methodologies, providing detailed insights into charge distribution, orbital characteristics, and electronic properties that govern its chemical behavior.
Quantum Chemical Calculations
Density functional theory calculations using the B3LYP/6-31G(d,p) basis set reveal that the compound exhibits a highest occupied molecular orbital energy in the range of -5.5 to -6.0 eV, characteristic of electron-rich heterocyclic systems [11] [12]. The lowest unoccupied molecular orbital energy ranges from -1.8 to -2.2 eV, resulting in a HOMO-LUMO energy gap of approximately 3.7 to 3.9 eV [11]. This energy gap indicates moderate chemical stability while maintaining sufficient reactivity for synthetic transformations.
Electrostatic Potential Distribution
Computational electrostatic potential mapping demonstrates that the methoxy oxygen atom and pyridazine nitrogen atoms serve as primary sites of negative electrostatic potential, ranging from -50 to -80 kcal/mol [13] [14]. Conversely, the carboxylic acid hydrogen and the carbon atoms adjacent to the electron-withdrawing nitrogen atoms exhibit positive electrostatic potential regions of +40 to +60 kcal/mol [13]. This heterogeneous charge distribution facilitates specific molecular recognition events and influences intermolecular interaction patterns.
Natural Bond Orbital Analysis
Natural bond orbital analysis reveals significant charge transfer interactions within the molecular framework [13]. The methoxy group donates approximately 0.15-0.20 electrons to the pyridazine ring through resonance effects, while the carboxylic acid group withdraws approximately 0.25-0.30 electrons through inductive mechanisms [13] [11]. These charge redistributions create distinct regions of nucleophilic and electrophilic character that determine the compound's chemical reactivity profile.
Frontier Molecular Orbital Characteristics
The highest occupied molecular orbital primarily localized on the methoxy-substituted region of the pyridazine ring, with significant contributions from the oxygen lone pairs and π-electron system [15]. The lowest unoccupied molecular orbital exhibits substantial amplitude on the carboxylic acid-substituted carbon and adjacent ring positions, consistent with the electron-withdrawing nature of the carboxyl functionality [13] [15]. This orbital distribution pattern predicts regioselective reactivity toward electrophilic attack at the methoxy-substituted positions and nucleophilic attack at the carboxyl-substituted region.
The tautomeric behavior and resonance stabilization of 6-methoxypyridazine-4-carboxylic acid represent critical aspects of its structural chemistry, influencing both its ground-state properties and chemical reactivity patterns.
Carboxylic Acid Tautomerism
The carboxylic acid functionality in 6-methoxypyridazine-4-carboxylic acid can exist in multiple tautomeric forms, including the predominant carboxylic acid form and the less stable enol tautomer [10] [16]. Computational studies indicate that the carboxylic acid tautomer is thermodynamically favored by approximately 12-15 kcal/mol relative to the corresponding enol form [17] [18]. This preference arises from the greater stability of the carbonyl functionality compared to the enol C=C double bond, particularly in the absence of additional stabilizing factors such as intramolecular hydrogen bonding.
Resonance Stabilization in the Pyridazine Ring
The pyridazine ring system exhibits extensive resonance delocalization, with the Bird aromaticity index calculated to be approximately 79-82, compared to 100 for benzene [10]. This reduced aromaticity relative to benzene reflects the electron-withdrawing influence of the nitrogen atoms, which decreases the overall π-electron density within the ring system [14] [10]. The methoxy substituent partially counteracts this effect through resonance donation, increasing the local electron density at the 6-position while maintaining the overall aromatic character.
Methoxy Group Resonance Effects
The methoxy group at the 6-position participates in significant resonance interactions with the pyridazine π-system [14]. Computational analysis reveals that the methoxy oxygen lone pairs contribute approximately 15-20% to the overall electronic stabilization of the system through donation into the π* orbitals of the pyridazine ring [14]. This resonance donation manifests in shortened C-O bond lengths (approximately 1.36 Å) and increased C-N bond lengths adjacent to the methoxy substitution site.
Intramolecular Hydrogen Bonding Potential
While 6-methoxypyridazine-4-carboxylic acid does not exhibit direct intramolecular hydrogen bonding between the methoxy and carboxylic acid groups due to their meta relationship, weak through-space interactions may occur in specific conformations [14] [10]. Computational studies suggest that conformations with the carboxylic acid hydrogen oriented toward the methoxy oxygen are elevated in energy by approximately 2-3 kcal/mol relative to the ground-state conformation, indicating weak attractive interactions that do not significantly influence the preferred molecular geometry.
Stabilization Energy Analysis